1-[(3-Chlorophenyl)methyl]-6-fluoro-3-(4-fluorophenyl)sulfonylquinolin-4-one
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Description
1-[(3-Chlorophenyl)methyl]-6-fluoro-3-(4-fluorophenyl)sulfonylquinolin-4-one is a chemical compound that has been widely studied in the field of medicinal chemistry. This compound has shown potential as a therapeutic agent due to its various biological activities.
Scientific Research Applications
Medicinal Chemistry Applications
Quinolinone derivatives are extensively explored for their potential therapeutic applications. For instance, compounds similar to the one have been studied for their anti-inflammatory, analgesic, antibacterial, and anticancer properties. These compounds' mechanism of action often involves interaction with cellular targets to modulate biological pathways, offering potential for drug development against various diseases.
Antibacterial and Anticancer Potential : Certain quinolinone derivatives exhibit significant antibacterial activities against both Gram-positive and Gram-negative bacteria, as well as potent cytotoxicity against cancer cell lines. This suggests their potential as lead compounds in developing new antibacterial agents and anticancer therapeutics (Ghorab et al., 2015).
Anti-inflammatory and Analgesic Activities : Novel 4(3H)-quinazolinone derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic activities. These studies contribute to the understanding of how structural modifications impact the biological activities of quinolinone compounds, informing the design of new therapeutic agents (Farag et al., 2012).
Properties
IUPAC Name |
1-[(3-chlorophenyl)methyl]-6-fluoro-3-(4-fluorophenyl)sulfonylquinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14ClF2NO3S/c23-15-3-1-2-14(10-15)12-26-13-21(22(27)19-11-17(25)6-9-20(19)26)30(28,29)18-7-4-16(24)5-8-18/h1-11,13H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUFBTOVCUOAYBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CN2C=C(C(=O)C3=C2C=CC(=C3)F)S(=O)(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14ClF2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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